molecular formula C20H15N3O3 B5911829 N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide

N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide

Cat. No. B5911829
M. Wt: 345.4 g/mol
InChI Key: PWPGKEDBTYHULW-ZBJSNUHESA-N
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Description

N-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide, also known as PBDH, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including in the field of medicine and biochemistry. In

Mechanism of Action

The mechanism of action of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in cell proliferation and survival. Additionally, N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide in lab experiments is its high potency. Studies have shown that N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide exhibits potent anti-tumor activity at low concentrations, making it a promising candidate for cancer treatment. However, one of the limitations of using N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide. One of the most promising directions is in the development of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide-based drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide and its potential applications in other fields, such as biochemistry and materials science. Finally, studies are needed to optimize the synthesis method of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide to improve its yield and solubility.

Synthesis Methods

The synthesis of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide involves the reaction of 3-pyridinecarboxaldehyde and 1,3-benzodioxole-5-carbohydrazide in the presence of phenylboronic acid and a palladium catalyst. The reaction takes place under mild conditions and yields a high percentage of the desired product.

Scientific Research Applications

N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has shown potential in various scientific research applications. One of the most promising applications is in the field of medicine, where N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to exhibit anti-tumor activity. Studies have shown that N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-20(15-8-9-17-18(11-15)26-13-25-17)23-22-19(14-5-2-1-3-6-14)16-7-4-10-21-12-16/h1-12H,13H2,(H,23,24)/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPGKEDBTYHULW-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=C(C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-phenyl(pyridin-3-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide

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